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Abstract
Pseudouridimycin (PUM) is a novel nucleoside analog antibiotic with potent and selective

inhibitory activity against bacterial RNA polymerase.[1][2][3][4] Produced by Streptomyces sp.

ID38640 and Streptomyces albus DSM 40763, PUM is a structurally complex molecule

comprising a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5′-

aminopseudouridine.[1][2][3][4] Its unique mode of action and efficacy against drug-resistant

pathogens have made it a promising candidate for further drug development. This guide

provides a comprehensive analysis of the PUM biosynthetic gene cluster (pum), detailing the

genetic organization, the functions of the encoded enzymes, and the biosynthetic pathway.

Furthermore, it presents key quantitative data, detailed experimental protocols for genetic

manipulation and heterologous expression, and visual representations of the core biological

processes to facilitate further research and exploitation of this important natural product.

The Pseudouridimycin Biosynthetic Gene Cluster
(pum)
The PUM biosynthetic gene cluster from Streptomyces sp. ID38640 spans approximately 20

kilobase pairs and contains 15 open reading frames (ORFs), designated pumA through pumO.

[1] Bioinformatic analysis, gene knockout studies, and heterologous expression have

elucidated the functions of many of these genes in PUM biosynthesis, regulation, and export.
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Genetic Organization and Gene Functions
The table below summarizes the genes within the pum cluster and their proposed or

experimentally verified functions.
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Gene
Proposed or Verified
Function

Key Features/Homology

pumA Unknown function -

pumB MFS transporter

Major Facilitator Superfamily

transporter, likely involved in

PUM export.

pumC
DeoR-type transcriptional

regulator

Putative regulator of gene

cluster expression.

pumD Hydrolase
Proposed to be involved in the

release of free pseudouridine.

pumE N-hydroxylase

Flavin-dependent

oxidoreductase responsible for

the N-hydroxylation of the Gly-

Gln dipeptide.[2]

pumF
Serine/threonine protein

kinase

Essential for heterologous

PUM production, likely

involved in post-translational

regulation of biosynthetic

enzymes.[3]

pumG Oxidoreductase
Involved in nucleoside

activation.

pumH Adenylate kinase

Crucial for heterologous

expression; proposed to

channel uridine nucleotides

towards the PUM pathway.[3]

pumI
Aminotransferase

(oxidoreductase)

Flavin-dependent glucose-

methanol-choline (GMC) family

oxidoreductase (also referred

to as SapB) that initiates the

modification of pseudouridine.

pumJ Pseudouridine synthase A divergent member of the

TruD family of pseudouridine
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synthases; produces free

pseudouridine.[1][2]

pumK Amide ligase

Catalyzes the condensation of

glutamine with 5'-

aminopseudouridine (APU).

pumL MFS transporter

Major Facilitator Superfamily

transporter, likely involved in

PUM export.

pumM Amide ligase
Condenses guanidinoacetic

acid (GAA) with Gln-APU.

pumN Amidinotransferase
Produces GAA from arginine

and glycine.[2]

pumO Unknown function -

The Pseudouridimycin Biosynthetic Pathway
The biosynthesis of PUM is a multi-step enzymatic process that begins with the formation of

the core pseudouridine moiety and culminates in the attachment and modification of the

dipeptide side chain.

Pathway Overview
The proposed biosynthetic pathway for PUM is as follows:

Pseudouridine (PU) Formation: The pathway is initiated by the pseudouridine synthase

PumJ, which synthesizes free pseudouridine. The adenylate kinase PumH is thought to

provide the phosphorylated uridine precursor for this reaction. The hydrolase PumD is

proposed to dephosphorylate the product to yield free pseudouridine.

Conversion of PU to 5'-Aminopseudouridine (APU): The oxidoreductase PumI (SapB) and

the aminotransferase PumG (SapH) are involved in the conversion of pseudouridine to 5'-

aminopseudouridine.

Dipeptide Assembly:
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The amide ligase PumK condenses glutamine with APU to form Gln-APU.

In a parallel branch, the amidinotransferase PumN synthesizes guanidinoacetic acid

(GAA) from arginine and glycine.

The amide ligase PumM then condenses GAA with Gln-APU to produce N-deoxy-PUM.

Final Modification: The N-hydroxylase PumE carries out the final step, the N-hydroxylation of

N-deoxy-PUM to yield the mature pseudouridimycin.[2]

Visualization of the Biosynthetic Pathway
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Caption: Proposed biosynthetic pathway of pseudouridimycin.

Quantitative Data
Enzyme Kinetics
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Recent biochemical studies have begun to characterize the kinetic parameters of the early

enzymes in the PUM biosynthetic pathway. The following table summarizes the available data

for SapB (PumI) and SapH from S. albus DSM 40763.

Enzyme Substrate KM (µM) kcat (s-1)
kcat/KM (M-1s-
1)

SapB (PumI) Pseudouridine 34 - -

Uridine 901 - -

SapH - - - -

Note: Further kinetic data for SapH and other Pum enzymes are yet to be reported.

Experimental Protocols
Gene Knockout in Streptomyces sp. ID38640
The following protocol outlines a general method for gene inactivation in Streptomyces using

PCR-targeting with the λ Red recombination system. This method was employed for the

functional analysis of the pum genes.

Workflow for Gene Knockout:
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Caption: General workflow for gene knockout in Streptomyces.

Protocol:
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Primer Design: Design primers with 5' extensions homologous to the regions flanking the

target gene and 3' ends that anneal to a resistance cassette (e.g., apramycin).

PCR Amplification: Amplify the resistance cassette using the designed primers to generate a

disruption cassette with flanking homology arms.

Preparation of E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which harbor

the λ Red recombination system.

Electroporation: Electroporate the purified PCR product into the prepared E. coli cells.

Recombination in E. coli: The λ Red system facilitates homologous recombination between

the disruption cassette and a cosmid carrying the target gene cluster.

Transfer to Streptomyces: Transfer the recombinant cosmid from E. coli to Streptomyces sp.

ID38640 via intergeneric conjugation.

Selection of Mutants: Select for double-crossover mutants by screening for the desired

antibiotic resistance and loss of the vector marker.

Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

Metabolite Analysis: Cultivate the mutant strain and analyze the fermentation broth by

UHPLC-MS to identify accumulated intermediates and the absence of PUM.

Heterologous Expression of the pum Cluster in
Streptomyces coelicolor M1146
Streptomyces coelicolor M1146, a strain with several endogenous secondary metabolite gene

clusters deleted, serves as a clean host for the heterologous expression of biosynthetic gene

clusters.[5]

Workflow for Heterologous Expression:
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Caption: Workflow for heterologous expression of the pum cluster.

Protocol:

Amplification of pum Genes: Amplify the desired pum genes from the genomic DNA of

Streptomyces sp. ID38640. For a minimal gene set, include pumD, E, G, I, J, K, M, N, H, and

F.
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Construction of the Expression Vector: Assemble the amplified genes into a suitable E. coli-

Streptomyces shuttle vector (e.g., pCAP03) under the control of a strong constitutive or

inducible promoter (e.g., ermEp*).

Transformation of E. coli: Transform the expression construct into a donor E. coli strain

suitable for conjugation with Streptomyces (e.g., ET12567/pUZ8002).

Intergeneric Conjugation: Conjugally transfer the expression plasmid from E. coli to S.

coelicolor M1146.

Selection and Fermentation: Select for S. coelicolor exconjugants carrying the expression

plasmid. Inoculate a suitable production medium (e.g., ISP2 medium) with the recombinant

strain and ferment for 5-7 days.

Extraction and Analysis: Extract the fermentation broth and analyze for the production of

PUM and its intermediates using UHPLC-MS.

Conclusion
The elucidation of the pseudouridimycin biosynthetic gene cluster and its corresponding

pathway represents a significant advancement in our understanding of C-nucleoside antibiotic

formation. The information and protocols presented in this guide are intended to serve as a

valuable resource for researchers in the fields of natural product biosynthesis, antibiotic

discovery, and synthetic biology. Further biochemical characterization of the Pum enzymes and

optimization of heterologous production systems will be crucial for the future development of

PUM and its analogs as next-generation antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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